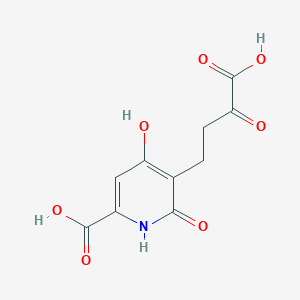
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a methoxymethyl group at the 6-position, a thiophen-2-yl group at the 2-position, and a thiol group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the thiophen-2-yl group and the methoxymethyl group. The thiol group is usually introduced in the final step. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thiophen-2-yl group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, while the pyrimidine and thiophen-2-yl groups may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-(Methoxymethyl)-2-(phenyl)pyrimidine-4-thiol: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol is unique due to the presence of both the thiol and thiophen-2-yl groups, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H10N2OS2 |
|---|---|
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
6-(methoxymethyl)-2-thiophen-2-yl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H10N2OS2/c1-13-6-7-5-9(14)12-10(11-7)8-3-2-4-15-8/h2-5H,6H2,1H3,(H,11,12,14) |
Clave InChI |
CMZJMNLJBFRWIA-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=S)N=C(N1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12837704.png)
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)


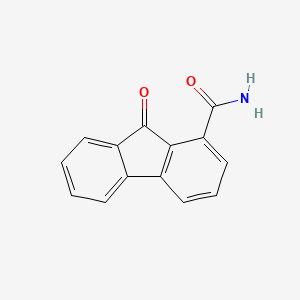
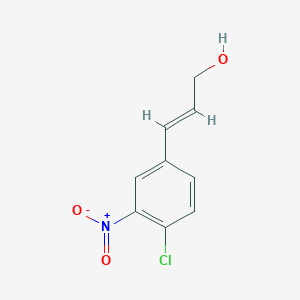
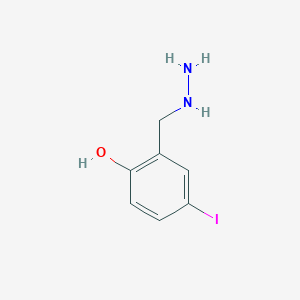
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837742.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(1-phenylethyl)amino)acetamide](/img/structure/B12837743.png)
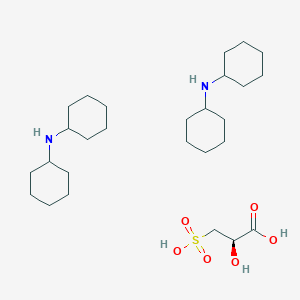
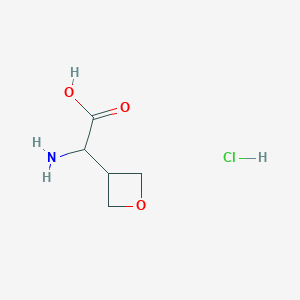
![{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B12837759.png)
